Dexamethasone dipropionate

Vue d'ensemble

Description

Dipropionate de dexaméthasone: est un glucocorticoïde synthétique, une classe de corticostéroïdes utilisés pour leurs puissantes propriétés anti-inflammatoires et immunosuppressives. C'est un dérivé de la dexaméthasone, largement utilisée dans le traitement de diverses affections inflammatoires et auto-immunes. Le dipropionate de dexaméthasone est connu pour sa stabilité accrue et sa durée d'action prolongée par rapport à la dexaméthasone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du dipropionate de dexaméthasone implique généralement l'estérification de la dexaméthasone avec l'anhydride propionique. La réaction est effectuée en présence d'une base telle que la pyridine, qui agit comme catalyseur. Les conditions de réaction impliquent généralement le reflux du mélange à des températures élevées pour assurer l'estérification complète .

Méthodes de production industrielle: La production industrielle du dipropionate de dexaméthasone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le mélange réactionnel est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur .

Analyse Des Réactions Chimiques

Types de réactions: Le dipropionate de dexaméthasone subit diverses réactions chimiques, notamment :

Oxydation: Il peut être oxydé pour former des dérivés hydroxylés.

Réduction: Les réactions de réduction peuvent le convertir de nouveau en dexaméthasone.

Substitution: Les groupes esters peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium peuvent être utilisés.

Substitution: Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium sur carbone (Pd/C) et des solvants spécifiques.

Principaux produits formés :

Oxydation: Dérivés hydroxylés de la dexaméthasone.

Réduction: Dexaméthasone.

Substitution: Divers dérivés d'esters en fonction du substituant utilisé.

Applications de la recherche scientifique

Chimie: Le dipropionate de dexaméthasone est utilisé en chimie synthétique comme matière première pour la synthèse d'autres dérivés de glucocorticoïdes. Sa stabilité et sa réactivité en font un composé précieux pour diverses transformations chimiques .

Biologie: En recherche biologique, le dipropionate de dexaméthasone est utilisé pour étudier les effets des glucocorticoïdes sur les processus cellulaires. Il est souvent utilisé dans des expériences de culture cellulaire pour étudier son impact sur l'expression génique, la prolifération cellulaire et l'apoptose .

Médecine: En médecine, le dipropionate de dexaméthasone est utilisé pour traiter les affections inflammatoires et auto-immunes telles que la polyarthrite rhumatoïde, l'asthme et les réactions allergiques. Son action prolongée le rend adapté aux affections nécessitant un traitement glucocorticoïde à long terme .

Industrie: Dans l'industrie pharmaceutique, le dipropionate de dexaméthasone est utilisé dans la formulation de divers systèmes d'administration de médicaments, notamment les crèmes topiques, les pommades et les solutions injectables.

Mécanisme d'action

Le dipropionate de dexaméthasone exerce ses effets en se liant au récepteur des glucocorticoïdes dans les cellules cibles. Cette liaison conduit à l'activation ou à la répression de gènes spécifiques impliqués dans les réponses inflammatoires et immunitaires. Le composé diminue la vasodilatation et la perméabilité capillaire, réduisant ainsi l'inflammation. Il inhibe également la migration des leucocytes vers les sites d'inflammation .

Cibles moléculaires et voies :

Récepteur des glucocorticoïdes: La cible principale du dipropionate de dexaméthasone.

Voie NF-κB: L'inhibition de cette voie réduit l'expression des cytokines pro-inflammatoires.

Voie MAPK: La modulation de cette voie affecte la prolifération cellulaire et l'apoptose.

Applications De Recherche Scientifique

Dermatological Applications

Dexamethasone dipropionate is commonly employed in treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation, itching, and redness associated with these conditions.

Case Study: Treatment of Lichen Simplex Chronicus

A 20-year-old male with lichen simplex chronicus was treated with betamethasone dipropionate (0.05% cream) applied twice daily under an occlusive dressing. After four weeks, the patient achieved satisfactory results and was advised to continue treatment twice weekly to prevent recurrence .

Data Table: Efficacy in Skin Conditions

| Condition | Treatment Regimen | Outcome |

|---|---|---|

| Eczema | Betamethasone dipropionate 0.05% cream twice daily | Significant reduction in symptoms |

| Psoriasis | Betamethasone dipropionate lotion | Improved skin condition after 4 weeks |

| Dermatitis | Betamethasone dipropionate ointment | Decreased inflammation and itching |

Pulmonary Applications

In veterinary medicine, this compound has been utilized to manage respiratory conditions in horses, particularly recurrent airway obstruction (RAO), commonly referred to as heaves.

Case Study: Management of Heaves in Horses

A study involving six horses with RAO assessed the effectiveness of dexamethasone administered parenterally. Results indicated significant improvements in respiratory function, with reduced pulmonary resistance and enhanced dynamic compliance following treatment .

Data Table: Pulmonary Function Improvement

| Treatment Type | Measurement Parameters | Results |

|---|---|---|

| Dexamethasone | Pulmonary resistance (RL) | Reduced RL on days 10, 14, and 21 |

| Maximal change in pleural pressure (ΔPpl max) | Decreased ΔPpl max on days 10, 14, and 21 | |

| Dynamic compliance (Cdyn) | Increased Cdyn on days 10 and 14 |

Obstetric Applications

This compound has also been investigated for its role in obstetrics, particularly concerning neonatal outcomes in preterm births.

Case Study: Antenatal Corticosteroid Administration

A comparative study analyzed the respiratory outcomes of neonates whose mothers received either dexamethasone sodium phosphate or a combination of betamethasone dipropionate and sodium phosphate before preterm delivery. The findings suggested that the dual formulation significantly reduced the incidence of respiratory distress syndrome (RDS) in moderate to late preterm infants .

Data Table: Neonatal Outcomes by Treatment Group

| Treatment Group | Gestational Age Category | Respiratory Outcome |

|---|---|---|

| Dexamethasone Sodium Phosphate (DSP) | Extremely Preterm (<28 weeks) | Favorable for chronic lung disease |

| Betamethasone Dipropionate/Sodium Phosphate (B-DP/SP) | Moderate to Late Preterm (32-37 weeks) | Significant reduction in RDS |

Systemic Effects and Safety Profile

While this compound is effective for localized treatment, systemic absorption can lead to potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression when used over extended periods or on large surface areas.

Case Study: Systemic Adverse Events

A review highlighted cases where children experienced systemic adverse effects following the use of topical corticosteroids, emphasizing the need for careful monitoring during prolonged therapy .

Mécanisme D'action

Dexamethasone dipropionate exerts its effects by binding to the glucocorticoid receptor in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases vasodilation and capillary permeability, reducing inflammation. It also inhibits the migration of leukocytes to sites of inflammation .

Molecular Targets and Pathways:

Glucocorticoid Receptor: The primary target of this compound.

NF-κB Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory cytokines.

MAPK Pathway: Modulation of this pathway affects cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires :

Dexaméthasone: Le composé parent avec une durée d'action plus courte.

Bêtaméthasone: Un autre glucocorticoïde avec des propriétés anti-inflammatoires similaires.

Prednisolone: Un glucocorticoïde avec un profil pharmacocinétique différent.

Unicité: Le dipropionate de dexaméthasone est unique en raison de sa stabilité accrue et de sa durée d'action prolongée par rapport à la dexaméthasone. Cela le rend particulièrement utile pour les affections nécessitant une activité glucocorticoïde soutenue .

Activité Biologique

Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it regulates the transcription of various genes involved in inflammation and immune response. The primary actions include:

- Inhibition of pro-inflammatory cytokines : DDP suppresses the expression of genes encoding cytokines such as IL-1, IL-6, and TNF-α.

- Reduction of leukocyte infiltration : It decreases the migration of leukocytes to sites of inflammation by inhibiting adhesion molecules.

- Vasoconstriction : DDP promotes vasoconstriction, reducing edema associated with inflammatory processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 70-78% for oral administration |

| Volume of Distribution | 51.0 L (oral), 96.0 L (IM) |

| Protein Binding | Approximately 77% |

| Half-life | 4 hours for 20 mg oral dose |

This compound is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to several active metabolites that contribute to its therapeutic effects .

Clinical Applications

This compound is utilized in various clinical settings, particularly in managing inflammatory conditions and preventing respiratory complications in preterm neonates.

Case Studies

-

Respiratory Distress Syndrome (RDS) in Premature Neonates :

A study compared the effects of antenatal dexamethasone sodium phosphate (DSP) versus a mixture of betamethasone dipropionate and sodium phosphate (B-DP/SP) on neonatal outcomes. The results indicated that B-DP/SP significantly reduced RDS occurrences in moderate or late preterm infants compared to DSP (p = 0.003). However, DSP was associated with a lower incidence of chronic lung disease in extremely preterm infants (p = 0.038) . -

Local Treatment Efficacy :

A double-blind study assessed the effectiveness of desoxymethasone versus betamethasone dipropionate for psoriasis treatment. Results showed a better response rate for desoxymethasone but not statistically significant compared to betamethasone . This highlights the variability in efficacy among different corticosteroids.

Comparative Efficacy

A comparative analysis of this compound with other corticosteroids reveals its unique benefits:

| Corticosteroid | Efficacy in RDS | Chronic Lung Disease Prevention |

|---|---|---|

| This compound | High | Moderate |

| Betamethasone Dipropionate | Moderate | High |

| Desoxymethasone | Low | Low |

Propriétés

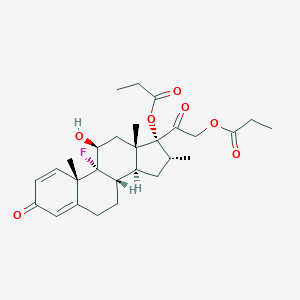

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-PKWREOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022902 | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55541-30-5 | |

| Record name | Dexamethasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55541-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone dipropionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.